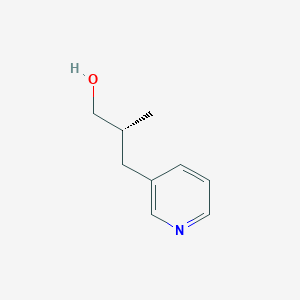

(2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.209. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol, a chiral compound, has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring and a hydroxyl group attached to a propan-1-ol backbone, making it a significant chiral building block in organic synthesis. Its stereochemistry influences its interactions with biological targets, which is essential for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. This binding can modulate their activity through conformational changes, leading to downstream signaling effects. The exact molecular targets are still under investigation, but preliminary studies suggest it may act as a ligand for various biological pathways involved in:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in metabolic pathways.

- Receptor Binding : It has been shown to interact with receptors that could influence neurotransmitter systems and other physiological processes.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and protect cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, it has shown promise in inhibiting the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

| Study | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Zhou et al. (2010) | HepG2 | 17.19 | Induces apoptosis |

| Zhu et al. (2019) | SGC-7901 | 6.61 | Oxidative stress pathway |

Neuroprotective Effects

Given its interaction with neurotransmitter systems, there is growing interest in the neuroprotective effects of this compound. It may enhance cognitive function and provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's .

Case Studies

- Antioxidant Activity Evaluation : In a study conducted on PC12 cells, this compound demonstrated significant protective effects against H₂O₂-induced oxidative damage, highlighting its potential as an antioxidant agent .

- Anticancer Mechanism Exploration : A recent investigation into gastric carcinoma cells revealed that treatment with the compound led to apoptosis via the p38-MAPK signaling pathway, suggesting its role in cancer therapy .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Chiral Building Block in Synthesis

(2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol is primarily utilized as a chiral building block in the synthesis of complex organic molecules. Its chirality allows for the creation of enantiomerically pure compounds, which are essential in pharmaceuticals. This compound facilitates the synthesis of various derivatives that exhibit distinct biological activities.

Synthetic Routes

The synthesis typically involves:

- Starting Materials : Pyridine and an alkylating agent.

- Alkylation Process : Pyridine undergoes alkylation under basic conditions.

- Chiral Resolution : The racemic mixture is resolved to isolate the (2R)-enantiomer.

Biological Applications

Potential Biological Activities

Research indicates that this compound may possess significant biological activities, including enzyme inhibition and receptor binding. These properties make it a candidate for further investigation in various biological assays.

Case Study: Enzyme Inhibition

One study explored the compound's ability to inhibit specific enzymes related to neurological disorders. The findings suggest that it may modulate enzyme activity, potentially leading to therapeutic applications in treating conditions like Alzheimer's disease.

Medicinal Applications

Therapeutic Potential

The compound is under investigation for its potential therapeutic applications, particularly in neurology. Its interaction with molecular targets could lead to new treatments for neurological disorders.

Clinical Research Insights

Ongoing clinical trials are assessing the efficacy of this compound in managing symptoms of chronic pain and neurodegenerative diseases. Early results indicate promising outcomes, warranting further exploration.

Industrial Applications

Pharmaceutical and Fine Chemicals Production

In industrial settings, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as a chiral intermediate is crucial for developing enantiomerically pure drugs.

Industrial Synthesis Overview

The industrial production methods may involve:

- Catalytic Hydrogenation : Using chiral catalysts to enhance selectivity.

- Enzymatic Resolution : Employing enzymes for selective conversion processes.

Eigenschaften

IUPAC Name |

(2R)-2-methyl-3-pyridin-3-ylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-8(7-11)5-9-3-2-4-10-6-9/h2-4,6,8,11H,5,7H2,1H3/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZOUOOHQWUFAP-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CC=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CN=CC=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.